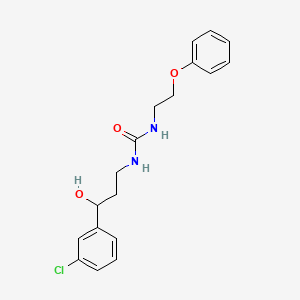

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea

Description

This compound is a urea derivative featuring a 3-chlorophenyl group attached to a hydroxypropyl chain and a 2-phenoxyethyl substituent.

Properties

IUPAC Name |

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c19-15-6-4-5-14(13-15)17(22)9-10-20-18(23)21-11-12-24-16-7-2-1-3-8-16/h1-8,13,17,22H,9-12H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUNOPSWSMIGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is a urea derivative that has garnered attention in various biological research domains. Its complex structure suggests potential interactions with biological systems, which may lead to various pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The molecular formula for 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is . The compound features a urea functional group, which is known for its role in various biological activities.

Structural Formula

- Molecular Weight : 348.84 g/mol

- IUPAC Name : 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea

Pharmacological Effects

Research indicates that compounds similar to 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea exhibit a range of biological activities, including:

- Antidepressant Activity : Compounds with structural similarities have been explored for their potential as antidepressants. For example, Nefazodone, which shares certain structural features, has been documented to exhibit antidepressant properties by modulating serotonin levels in the brain .

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The exact mechanisms through which 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems or cellular signaling pathways involved in cell proliferation and survival.

Study 1: Antidepressant Properties

A study conducted on related urea derivatives indicated significant antidepressant-like effects in animal models. The research highlighted the role of the serotonin transporter (SERT) and norepinephrine transporter (NET) as potential targets for these compounds.

Study 2: Antitumor Activity

In vitro studies demonstrated that certain urea derivatives could inhibit the proliferation of cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Summary of Biological Activities

Comparison of Structural Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-(3-Chlorophenyl)-3-hydroxypropyl-urea | C19H22ClN2O3 | 348.84 |

| Nefazodone | C25H32ClN5O2 | 448.00 |

| 1-(4-Chlorophenyl)-3-phenoxyethyl-urea | C20H22ClN2O2 | 346.86 |

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent groups on the phenyl rings and side chains. Key examples include:

Table 1: Substituent Effects on Molecular Weight and Yield

Key Observations :

- Hydroxypropyl Chain: The target compound and S3 share a 3-hydroxypropyl group, which may improve aqueous solubility via hydrogen bonding compared to non-hydroxylated analogs like 6f or 9f.

- Synthetic Yields : Yields for simpler urea derivatives (e.g., 6f: 88.5%) are higher than those with complex heterocycles (e.g., 9f: 77.7%), likely due to steric and electronic challenges in multi-step syntheses .

Structural Analogues with Heterocyclic Modifications

- Thiazole-Piperazine Hybrids (9e–9g) : Compounds like 9f incorporate a piperazinylmethyl-thiazole group, significantly increasing molecular weight (428.2 g/mol vs. 272.0 g/mol for 6f). This modification introduces basic nitrogen atoms, altering pharmacokinetic properties such as membrane permeability.

- Triazolone Derivatives : The compound in replaces the urea core with a triazolone ring while retaining the 3-chlorophenyl and phenoxyethyl groups. This structural shift likely impacts biological target selectivity due to altered hydrogen-bonding capacity.

Halogenation and Bioisosteric Replacements

- Chlorine vs.

- Trifluoromethoxy vs. Trifluoromethyl : Compound 6h (trifluoromethoxy) has a lower molecular weight (322.1 g/mol) than the trifluoromethyl-containing S3 , suggesting that smaller bioisosteres may optimize metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.